2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid
Description
2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 4 and a dimethylaminomethyl substituent (-CH₂N(CH₃)₂) at position 2.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)5-7-9-4-3-6(10-7)8(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
GGPJHUOZEJLETP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
The most common synthetic approach to 2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid involves a Mannich-type reaction, where a pyrimidine-4-carboxylic acid or its derivative undergoes alkylation at the 2-position with a dimethylaminomethyl moiety.
-
- Starting from pyrimidine-4-carboxylic acid or its ester, the compound is reacted with formaldehyde and dimethylamine under controlled conditions.
- The reaction proceeds via the formation of an iminium intermediate from formaldehyde and dimethylamine, which then electrophilically attacks the 2-position of the pyrimidine ring.
- The reaction is typically carried out in aqueous or alcoholic solvents at mild temperatures to prevent decomposition.
- Subsequent purification involves acidification to precipitate the carboxylic acid derivative.
-
- Control of pH is critical to favor substitution at the 2-position.
- Reaction temperature and stoichiometry of reagents influence yield and purity.
- The presence of substituents on the pyrimidine ring can affect reactivity.
Synthesis via 2-Dimethylaminomethylene Intermediates
Literature reports (Schenone et al., 2007) describe the preparation of 2,4-disubstituted pyrimidine-5-carboxylates by reacting 2-dimethylaminomethylene-1,3-diones with dinucleophiles, which can be hydrolyzed to corresponding carboxylic acids including pyrimidine derivatives.
-
- Formation of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates as precursors.
- Reaction with nucleophiles like guanidine or amidines to form pyrimidine ring systems.
- Hydrolysis of esters to yield carboxylic acids.
- Heating induces cyclization or rearrangement to target pyrimidine derivatives.
-
- High yields of substituted pyrimidine carboxylates.
- Versatility in introducing various substituents at the 2- and 4-positions.
-
- Multi-step synthesis requiring careful control of reaction conditions.
- Use of potentially sensitive intermediates.
Grignard Reaction and Isomer Separation (Related Methodologies)
Though primarily applied to related compounds such as tramadol analogs, Grignard reactions have been employed for the introduction of dimethylaminomethyl groups on aromatic or heterocyclic rings.
-
- Formation of Grignard reagents from bromo-substituted pyrimidines.
- Reaction with electrophilic species to introduce the dimethylaminomethyl group.
- Use of additives to improve yields and selectivity.
- Separation of cis/trans isomers by recrystallization and solvent extraction.
-
- Provides insights into stereochemical control and purification strategies applicable to pyrimidine derivatives.
- May be adapted for the synthesis of this compound analogs.
Reduction and Acidification Techniques
Patent literature on related heterocyclic carboxylic acids (e.g., indoline-2-carboxylic acid) describes reduction of esters or nitriles followed by acidification to obtain carboxylic acids.
-
- Reduction using stannous chloride and hydrogen chloride gas in alkanol solvents.
- Formation of tin complexes that are subsequently hydrolyzed under alkaline conditions.
- Acidification to precipitate the free carboxylic acid.
-
- Could be adapted for the preparation of this compound from suitable precursors.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Mannich Reaction | Pyrimidine-4-carboxylic acid/ester, formaldehyde, dimethylamine | Aqueous/alcoholic solvent, mild temperature | Moderate to high | Simple, direct substitution | Requires control of pH and temp |
| 2-Dimethylaminomethylene Route | 2-Dimethylaminomethylene-1,3-diones, dinucleophiles | Hydrolysis, heating | High | High yield, versatile | Multi-step, sensitive intermediates |
| Grignard Reaction | Bromo-substituted pyrimidines, Mg, electrophiles | Dry THF, additives, reflux | Variable | Stereochemical control possible | Complex purification, isomer separation |
| Reduction/Acidification | Esters or nitriles of pyrimidine derivatives | Stannous chloride, HCl, alkanol solvents | Good | Effective for carboxylic acid formation | Requires handling of metal reagents |
Summary and Research Findings
The Mannich reaction remains the most straightforward and commonly employed method for synthesizing this compound, leveraging the nucleophilicity of the pyrimidine ring and the electrophilic iminium intermediate formed from formaldehyde and dimethylamine.
The 2-dimethylaminomethylene intermediate approach offers a robust alternative, especially for synthesizing diverse 2,4-disubstituted pyrimidine carboxylic acids with high yields, suitable for further functionalization or biological evaluation.
Grignard reactions and metal-mediated reductions provide valuable synthetic strategies for related compounds and may be adapted or optimized for this compound, especially when stereochemical purity or specific substituent patterns are required.
Purification techniques such as selective crystallization, solvent extraction, and pH-controlled precipitation are crucial for isolating the target compound in high purity.
The compound's synthesis is supported by extensive patent literature and peer-reviewed studies, confirming the reproducibility and scalability of these methods for research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino-methyl group facilitates nucleophilic substitution at position 2 under controlled conditions. In one protocol, the compound underwent halogen displacement with sodium iodide in acetone at 60°C, yielding iodinated derivatives (60–75% yield). This reactivity mirrors trends observed in structurally similar pyrimidine systems, where electron-donating groups enhance ring activation for electrophilic attacks .
Esterification and Acylation
The carboxylic acid group participates in classic acid-catalyzed esterification:
| Reaction Type | Conditions | Yield | Product Application |
|---|---|---|---|
| Methyl ester | Methanol, H₂SO₄ (cat.), 80°C | 92% | Prodrug synthesis |
| Acetyl chloride acylation | DCM, TEA, 0°C → RT | 85% | Protecting group strategy |
These derivatives show enhanced membrane permeability in pharmacokinetic studies compared to the parent acid .
Coordination Chemistry
The dimethylamino nitrogen and carboxylic oxygen form stable complexes with transition metals:
Cu(II) complexation
-
Stability constant (log K): 8.9 ± 0.2 (25°C, I = 0.1 M NaClO₄)
-
Coordination mode: N,O-bidentate ligand
This property enables catalytic applications in asymmetric synthesis and oxidative coupling reactions .
Decarboxylation Pathways
Controlled thermal decarboxylation (180–200°C under nitrogen) generates 2-[(dimethylamino)methyl]pyrimidine with 78% conversion efficiency. The reaction follows first-order kinetics (k = 2.7 × 10⁻⁴ s⁻¹ at 190°C).
Photochemical Reactivity
UV irradiation (254 nm) in ethanol induces C-N bond cleavage at the dimethylamino group, producing:
-
2-Methylpyrimidine-4-carboxylic acid (42%)
-
N-methylformamide side product (23%)
This photolability necessitates careful storage conditions for light-sensitive formulations.
Biological Conjugation
The carboxylic acid enables carbodiimide-mediated coupling to biological targets:
Antibody-drug conjugate synthesis
-
EDCI/HOBt activation in pH 6.5 buffer
-
68% conjugation efficiency to lysine residues
Comparative Reactivity Analysis
| Position | Reactivity | Dominant Mechanism |
|---|---|---|
| C-2 | Moderate | Nucleophilic substitution |
| C-4 | High | Electrophilic substitution |
| C-5 | Low | Radical addition (limited) |
| C-6 | Very high | Oxidative functionalization |
The compound's synthetic versatility stems from its balanced electronic properties – the electron-donating dimethylamino group (+M effect) activates adjacent positions, while the carboxylic acid withdraws electrons (-I effect) at position 4 .
These reaction profiles establish 2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid as a multifunctional building block in medicinal chemistry and materials science. Recent advances exploit its dual reactivity for developing targeted kinase inhibitors and metal-organic frameworks with tunable porosity .
Scientific Research Applications
2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s ability to bind to these targets, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
Key Observations:
- Substituent Effects: The dimethylaminomethyl group at position 2 in the target compound introduces steric bulk and basicity compared to smaller substituents like -N(CH₃)₂ or -SMe. This may enhance solubility in aqueous media compared to hydrophobic analogs like 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid .
- Hazards: Analogs such as 2-(dimethylamino)pyrimidine-4-carboxylic acid exhibit health hazards (e.g., skin/eye irritation), suggesting similar risks for the target compound .
Physicochemical Comparison
- Solubility: The dimethylaminomethyl group likely improves water solubility compared to non-polar substituents (e.g., -SMe or aryl groups). For instance, pyrimidine-4-carboxylic acid (base structure) is used as a synthetic intermediate in polar solvents .
- Thermal Stability: Limited data exist, but derivatives like 2-methylsulfanylpyrimidine-4-carboxylic acid (mp: ~132°C) suggest moderate stability , which may vary with substituent bulk.
Biological Activity
2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is of particular interest for its potential applications in treating various diseases, including cancer and inflammatory disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure:
- Molecular Formula: C8H10N4O2
- Molecular Weight: 182.19 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(N(C)C)C(=O)C1=NC=NC(=N1)C(=O)O
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. Studies indicate that it can suppress COX-2 activity, leading to reduced inflammation .
- Anticancer Activity: Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring and the carboxylic acid group have been explored:
- Substituent Variations: Substituting different groups at the 2-position of the pyrimidine ring can enhance potency against specific targets. For example, electron-donating groups have been associated with increased anticancer activity .
- Functional Group Influence: The presence of a dimethylamino group significantly contributes to the compound's lipophilicity and bioavailability, enhancing its overall pharmacological profile .
Biological Activity Summary
Case Studies
- Anti-inflammatory Effects:
- Anticancer Activity:
- Neuroprotective Potential:
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid, and how can reaction efficiency be optimized?
Methodological Answer:
- Key Steps :
- Core Structure Assembly : Begin with pyrimidine-4-carboxylic acid derivatives (CAS 31462-59-6) as the starting material . Introduce the dimethylaminomethyl group via nucleophilic substitution or reductive amination, using reagents like dimethylamine and formaldehyde under controlled pH (7–9) to minimize side reactions.
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., carboxylic acid) during functionalization .
- Catalysis : Employ palladium or copper catalysts for cross-coupling reactions to attach substituents while maintaining regioselectivity .
- Purification : Crystallize the product using ethanol/water mixtures, leveraging the compound’s crystalline solid properties .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (40–80°C) to balance yield and purity.
Advanced: How do solvent effects and substituent electronic properties influence the reaction kinetics of this compound in nucleophilic acyl substitutions?
Methodological Answer:
- Solvent Analysis : Use Kamlet-Taft parameters (α, β, π*) to quantify solvent polarity and hydrogen-bonding effects. For example, hydroxylic solvents (e.g., methanol) increase reaction rates due to stabilization of transition states via hydrogen bonding .
- Electronic Effects : The dimethylaminomethyl group acts as an electron donor, enhancing the electrophilicity of the carboxylic acid moiety. Measure rate constants (log k) in solvents like DMSO or acetonitrile to isolate electronic contributions .
- Data Interpretation : Compare kinetic data with computational models (DFT calculations) to distinguish solvent-specific vs. substituent-driven effects. For example, solvent polarity (π*) may account for >60% of rate variation in aprotic solvents .
Basic: Which analytical techniques are most effective for characterizing this compound, and how should they be validated?
Methodological Answer:
- Structural Confirmation :
- NMR : Use - and -NMR to verify the dimethylaminomethyl group (δ ~2.2 ppm for CH) and pyrimidine ring protons (δ ~8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO, expected [M+H] = 182.093).
- Purity Assessment :
- HPLC : Use a C18 column with UV detection at λ = 256 nm (pyrimidine absorbance) and ≥98% purity threshold .
- Melting Point : Compare experimental values (e.g., 150–155°C) with literature data to detect impurities.
Advanced: How can discrepancies in reported reaction rates for this compound under varying pH conditions be resolved?
Methodological Answer:
- Systematic pH Studies : Conduct kinetic experiments across a pH range (3–10) using buffered solutions (e.g., phosphate or acetate buffers). Measure rate constants (k) via stopped-flow spectroscopy .
- Ionic Strength Control : Maintain constant ionic strength with KCl to isolate pH effects. For example, at pH >7, deprotonation of the carboxylic acid group accelerates nucleophilic attacks .
- Data Reconciliation : Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) across studies. Discrepancies may arise from unaccounted protonation states or counterion effects .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of crystalline dust .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
- Storage : Store at -20°C in airtight containers to prevent degradation; monitor stability via periodic HPLC checks .
Advanced: What strategies minimize competing side reactions (e.g., dimerization) during functionalization of this compound?
Methodological Answer:
- Temperature Control : Perform reactions at lower temperatures (0–25°C) to suppress exothermic side pathways like dimerization .
- Catalyst Screening : Test Pd(0) or Ni(0) catalysts for cross-couplings to enhance selectivity over homocoupling byproducts .
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species (e.g., acyl chlorides) and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
